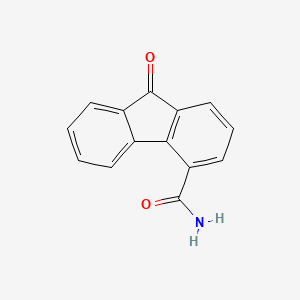

9-Oxo-9H-fluorene-4-carboxamide

Description

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 9-Oxo-9H-fluorene-4-carboxamide, both ¹H and ¹³C NMR spectroscopy would provide key insights into its structure.

In the ¹³C NMR spectrum, the carbonyl carbon of the ketone group is expected to be the most downfield signal. For comparison, in 5′-oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione, the carbonyl carbon appears at 174.80 ppm. mdpi.com The carbon of the carboxamide group would also have a characteristic chemical shift. The aromatic carbons would generate a series of signals in the typical aromatic region of the spectrum. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the molecule. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups. A strong absorption band is expected for the C=O stretching vibration of the ketone group, typically appearing around 1710-1720 cm⁻¹. The amide group would exhibit a C=O stretch (Amide I band) around 1650-1680 cm⁻¹ and N-H stretching vibrations around 3100-3500 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be present. nih.govmu-varna.bg

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the fluorenone core in this compound is expected to give rise to strong absorptions in the UV region. The exact position and intensity of the absorption maxima (λmax) would be influenced by the carboxamide substituent. rsc.orgresearchgate.net

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₉NO₂), the expected exact mass is 223.0633 g/mol . matrix-fine-chemicals.com High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic losses of fragments such as the carboxamide group.

Advanced Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. nih.gov The crystal structure would reveal the planarity of the fluorenone system and the orientation of the carboxamide substituent relative to the aromatic rings. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide group, which dictate the packing of the molecules in the crystal lattice.

Molecular modeling techniques are used to investigate the conformational preferences of a molecule. umich.edu For this compound, a key conformational feature is the rotation around the single bond connecting the carboxamide group to the fluorenone ring. Molecular mechanics or quantum chemical calculations can be used to determine the potential energy surface for this rotation, identifying the most stable conformations. umich.edu These studies can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the molecular orbitals. umich.edu

Structure

3D Structure

Properties

IUPAC Name |

9-oxofluorene-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)16/h1-7H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRROCNFTWSJBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305064 | |

| Record name | 9-Oxo-9H-fluorene-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42135-38-6 | |

| Record name | NSC168935 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Oxo-9H-fluorene-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-OXO-4-FLUORENECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 9-Oxo-9H-fluorene-4-carboxamide

The synthesis of this compound is a multi-step process that begins with the construction of the core fluorenone structure, followed by the introduction and modification of the carboxamide group.

Precursor Chemistry and Intermediate Compounds

The primary precursor for the synthesis of this compound is 9-Oxo-9H-fluorene-4-carboxylic acid . A well-established method for the preparation of this key intermediate involves the intramolecular cyclization of diphenic acid under acidic conditions.

A common procedure utilizes concentrated sulfuric acid to facilitate the ring closure of diphenic acid. For instance, reacting diphenic acid with concentrated sulfuric acid at elevated temperatures, such as 140°C, for a short duration (e.g., 35 minutes) leads to the formation of 9-fluorenone-4-carboxylic acid. The product, a yellow precipitate, can be isolated by pouring the reaction mixture into water and is often used in subsequent steps without extensive purification, with reported yields around 81%.

Another important class of intermediate compounds are nitrated fluorenones, which serve as precursors to substituted analogues. For example, 2,7-dinitrofluorene (B108060) can be synthesized by the nitration of fluorene (B118485) using fuming nitric acid in glacial acetic acid. chemmethod.com This dinitro derivative can then be oxidized to 2,7-dinitro-9-fluorenone (B1213979) , a key intermediate for the synthesis of 2,7-dinitro-9-oxo-9H-fluorene-4-carboxamide. The oxidation of substituted fluorenes to fluorenones can be achieved with high efficiency. For instance, the oxidation of 2,7-dinitrofluorene using potassium hydroxide (B78521) in tetrahydrofuran (B95107) at room temperature has been reported to yield 2,7-dinitro-9-fluorenone with a purity of 99.5% and a yield of 99.1%. google.com Similarly, the nitration of 9-fluorenone (B1672902) itself using a mixture of red fuming nitric acid and concentrated sulfuric acid can produce 2,4,7-trinitrofluorenone in high yields (91-94%). orgsyn.org

| Precursor | Intermediate | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| Diphenic acid | 9-Oxo-9H-fluorene-4-carboxylic acid | Concentrated H₂SO₄, 140°C, 35 min | 81% | |

| Fluorene | 2,7-Dinitrofluorene | Fuming HNO₃, glacial acetic acid, 0-5°C to 65°C | 79% | chemmethod.com |

| 2,7-Dinitrofluorene | 2,7-Dinitro-9-fluorenone | KOH, THF, room temperature, 1.5 h | 99.1% | google.com |

| 9-Fluorenone | 2,4,7-Trinitrofluorenone | Red fuming HNO₃, concentrated H₂SO₄, glacial acetic acid, 20°C to reflux | 91-94% | orgsyn.org |

Condensation Reactions and Amination Routes

The conversion of 9-Oxo-9H-fluorene-4-carboxylic acid to the corresponding carboxamide is a crucial step. This transformation is typically achieved through a two-step process involving the activation of the carboxylic acid followed by amination.

A standard laboratory method for this conversion involves the formation of an acyl chloride intermediate. The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) , to produce the more reactive 9-oxo-9H-fluorene-4-carbonyl chloride . This intermediate is then reacted with an ammonia (B1221849) source, typically aqueous or gaseous ammonia, to yield the final product, this compound.

Alternatively, various coupling reagents commonly used in peptide synthesis can be employed for the direct amidation of the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can facilitate the formation of the amide bond under milder conditions.

Optimization of Reaction Conditions and Yields

The efficiency of the amidation reaction is highly dependent on the chosen methodology and reaction conditions. When proceeding through the acyl chloride intermediate, the reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, at low temperatures to control the reactivity of the acyl chloride and minimize side reactions. The subsequent addition of ammonia is also performed at reduced temperatures.

For direct amidation using coupling reagents, the optimization of solvent, temperature, and stoichiometry of the reagents is critical to achieving high yields. A systematic investigation of different coupling agents and conditions can significantly improve the conversion rates, especially for sterically hindered substrates. For example, a study on amide bond formation for DNA-encoded libraries found that a combination of EDC, HOAt, and diisopropylethylamine (DIPEA) provided good conversion yields for a majority of the 543 structurally diverse carboxylic acids tested. nih.gov The choice of solvent can also play a significant role, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being preferred for their ability to solubilize the reactants and stabilize charged intermediates.

Derivatization Strategies for this compound

The core structure of this compound allows for a variety of derivatization strategies, leading to the synthesis of a wide range of analogues with tailored properties.

Synthesis of Substituted this compound Analogues

A primary strategy for derivatization involves the synthesis of N-substituted analogues. This can be achieved by reacting the activated carboxylic acid intermediate, 9-oxo-9H-fluorene-4-carbonyl chloride, with primary or secondary amines instead of ammonia. This approach allows for the introduction of a wide variety of alkyl and aryl substituents on the amide nitrogen. For example, the synthesis of N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide and other N-aryl derivatives has been reported as part of structure-activity relationship studies. nih.gov Similarly, the use of long-chain alkylamines can lead to compounds like N-octadecyl-9-oxo-9H-fluoren-4-carboxamide , which has been utilized as a basic intermediate for the synthesis of other fluorene derivatives. nih.gov

Ring-substituted analogues can be prepared by starting with a substituted fluorene or fluorenone precursor. A prominent example is the synthesis of 2,7-dinitro-9-oxo-9H-fluorene-4-carboxamide . The synthesis of this compound typically begins with the nitration of fluorene to introduce nitro groups at the 2 and 7 positions, followed by oxidation to form the 9-oxo group, and subsequent carboxylation and amidation steps.

| Analogue | Synthetic Approach | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| N-Alkyl-9-oxo-9H-fluorene-4-carboxamides | Reaction of 9-oxo-9H-fluorene-4-carbonyl chloride with an alkylamine | Alkylamine | nih.gov |

| N-Aryl-9-oxo-9H-fluorene-4-carboxamides | Reaction of 9-oxo-9H-fluorene-4-carbonyl chloride with an arylamine | Arylamine | nih.gov |

| 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxamide | Multi-step synthesis starting from fluorene | Fluorene, Nitrating agents, Oxidizing agents, Carboxylation and amidation reagents |

Nucleophilic Aromatic Substitution Reactions

The presence of electron-withdrawing nitro groups on the fluorenone ring system activates it towards nucleophilic aromatic substitution (SNAr). This provides a powerful tool for further derivatization of nitro-substituted this compound analogues.

Research has shown that the nitro groups of nitrofluorenones can be displaced by various nucleophiles. For instance, in the reaction of 2,4,7-trinitrofluorenone with amines, thiols, and phenol (B47542) in a polar aprotic solvent, the nitro group at the 4-position is preferentially substituted. researchgate.net However, in the case of 2,4,5,7-tetranitrofluorenone , the substitution occurs preferentially at the 2-position. This difference in regioselectivity is attributed to steric hindrance at the C4 position caused by the nitro group at the 5-position in the tetranitro derivative. researchgate.net

These SNAr reactions allow for the introduction of a variety of functional groups onto the fluorene core, leading to a diverse library of substituted compounds. The reaction conditions for SNAr typically involve a polar aprotic solvent and may require elevated temperatures to proceed at a reasonable rate. The choice of nucleophile and the specific substitution pattern on the fluorenone ring will determine the final product.

Formation of Heterocyclic Derivatives

The this compound core serves as a versatile scaffold for the synthesis of various heterocyclic derivatives. One notable method involves the Hantzsch reaction, where 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, derived from the fluorene core, reacts with α-halocarbonyl compounds. mdpi.com This reaction, conducted in solvents like tetrahydrofuran (THF) or 1,4-dioxane, leads to the formation of fluorenyl-hydrazonothiazole derivatives. mdpi.com While the reaction can proceed without a base, the addition of a catalyst can significantly reduce the reaction time. mdpi.com

For instance, the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with chloroacetone (B47974) in refluxing THF for 6 hours yields the corresponding 4-methylthiazole (B1212942) derivative in 75% yield. mdpi.com Similarly, reacting the carbothioamide with ethyl 4-chloroacetoacetate under reflux in THF for 24 hours produces the ethyl 2-(thiazol-2-yl)acetate derivative with a 72% yield. mdpi.com These examples highlight the utility of the fluorenone-carboxamide core in accessing complex heterocyclic systems.

Table 1: Synthesis of Thiazole Derivatives from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to this compound and its precursors. A notable example is the highly efficient synthesis of 9-fluorenones from 9H-fluorenes through aerobic oxidation. rsc.org This method utilizes air as the oxidant in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF) under ambient conditions. rsc.org This approach allows for the synthesis of 9-fluorenones substituted with various groups, such as nitro, halogen, or alkyl groups, in high yield and purity. rsc.org This method presents a significant improvement over traditional oxidation methods that often employ stoichiometric amounts of hazardous and polluting heavy-metal oxidants.

Another green aspect relates to the formation of the amide bond itself. Research into uncatalyzed direct amide formation reactions has highlighted the potential to avoid coupling reagents that generate significant waste. nih.gov These studies suggest that at high temperatures in non-polar solvents, a direct reaction between a carboxylic acid and an amine can occur, driven by an equilibrium between the ammonium (B1175870) carboxylate salt and the free acid and amine. researchgate.net While not yet specifically documented for this compound, these principles offer a promising avenue for future green synthetic strategies.

Chemical Reactivity and Reaction Mechanisms of the Fluorenone-Carboxamide Core

The chemical reactivity of the this compound core is dictated by its constituent functional groups: the ketone at the 9-position, the aromatic fluorene system, and the carboxamide group at the 4-position.

Oxidation and Reduction Pathways

The 9-oxo group and other substituents on the fluorene ring are susceptible to oxidation and reduction reactions. The ketone can be reduced to a secondary alcohol (9-hydroxyfluorene derivative) using various reducing agents. Conversely, the fluorene moiety itself can be a target for oxidation, although the 9-oxo group already represents an oxidized state of the 9-position.

For derivatives containing nitro groups, such as 2,7-dinitro-9-oxo-9H-fluorene-4-carboxamide, the nitro groups can be selectively reduced to amino groups. This transformation is typically achieved using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride. The resulting amino-fluorenone-carboxamides are valuable intermediates for further functionalization.

Conversely, the fluorene ring can be further oxidized to introduce additional functional groups, although specific conditions for the 4-carboxamide derivative are not extensively detailed in the provided context. Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide.

Investigation of Functional Group Interconversions

Functional group interconversions are crucial for modifying the properties of the this compound scaffold. A key transformation is the conversion of the carboxylic acid precursor, 9-oxo-9H-fluorene-4-carboxylic acid, into the corresponding amide. This is a fundamental reaction in its synthesis.

Other potential interconversions on the fluorene ring, particularly on substituted derivatives, include the conversion of hydroxyl groups to halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu Halides, in turn, are good leaving groups and can be displaced by various nucleophiles, such as cyanides to form nitriles or azides. vanderbilt.edu These nitriles and azides can then be reduced to primary amines, providing another route to amino-substituted fluorenone derivatives. vanderbilt.edu

Mechanisms of Amide Bond Formation

The formation of the amide bond in this compound from its corresponding carboxylic acid and an amine is a critical step in its synthesis. This transformation does not typically occur spontaneously and often requires activation of the carboxylic acid. luxembourg-bio.com

One common method involves the use of coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism begins with the reaction of the carboxylic acid with DCC to form an O-acylisourea intermediate. luxembourg-bio.com This activated intermediate can then react directly with an amine to form the amide bond, releasing dicyclohexylurea (DCU) as a byproduct. luxembourg-bio.com Alternatively, the O-acylisourea can react with another equivalent of the carboxylic acid to form a carboxylic anhydride, which then reacts with the amine to yield the amide. luxembourg-bio.com

Computational studies on similar systems, such as those promoted by dichlorosilane (B8785471) derivatives, suggest a mechanism involving the formation and interconversion of silylamine and silyl (B83357) ester intermediates. researchgate.net Although the specific mechanism for this compound may vary depending on the chosen synthetic route, the fundamental principle of activating the carboxylic acid towards nucleophilic attack by the amine remains central. luxembourg-bio.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

Structural Elucidation and Conformational Analysis

Investigations of Intermolecular Interactions in 9-Oxo-9H-fluorene-4-carboxamide Systems

The arrangement of molecules in the crystalline state is a direct consequence of the interplay of attractive and repulsive forces. For this compound, the presence of both hydrogen bond donors (the amide N-H) and acceptors (the keto and amide carbonyl oxygens), as well as an extended aromatic system, suggests a rich landscape of intermolecular interactions.

Hydrogen Bonding Networks

In the crystal structures of various fluorene (B118485) derivatives, hydrogen bonds such as O-H···O, C-H···N, and C-H···π are commonly observed. mdpi.com For instance, in derivatives containing hydroxyl groups, O-H···O bonds are a dominant feature, leading to the formation of specific supramolecular synthons. mdpi.com Similarly, in structures with nitrogen-containing functionalities like pyridine, C-H···N interactions play a crucial role in linking molecular strands. mdpi.com

For this compound, it is highly probable that the amide N-H group engages in hydrogen bonding with the carbonyl oxygen of a neighboring molecule, forming a classic N-H···O=C bond. This type of interaction is fundamental in the structures of many primary amides, often leading to the formation of centrosymmetric dimers or extended chains. The keto group at the 9-position also presents an additional hydrogen bond acceptor site, potentially leading to more complex, three-dimensional networks. Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, has been effectively employed in related fluorene systems to delineate the contributions of various contacts, with H···H, O···H, and C···H interactions being predominant. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound based on Analogous Structures

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

| Amide N-H | Amide C=O | N-H···O | Dimer, Chain |

| Amide N-H | Keto C=O | N-H···O | Cross-linking of chains/dimers |

| Aromatic C-H | Amide C=O | C-H···O | Stabilization of primary motifs |

| Aromatic C-H | Keto C=O | C-H···O | Stabilization of primary motifs |

Charge-Transfer Complex Studies

The electron-deficient nature of the fluorenone core, enhanced by the electron-withdrawing keto group, makes this compound a potential electron acceptor in the formation of charge-transfer (CT) complexes. These complexes arise from the interaction between an electron-rich donor molecule and an electron-poor acceptor, resulting in a weak electronic transition that gives rise to a characteristic color.

Studies on related 9-fluorenone (B1672902) derivatives have demonstrated their ability to form CT complexes. For example, a study involving 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid and the electron donor tetrathiafulvalene (B1198394) (TTF) revealed the formation of a 1:1 CT complex. mdpi.com In this system, a competition between hydrogen bonding and π-π stacking interactions was observed. The presence of strong hydrogen bonds through the carboxylic acid group was found to be an unfavorable factor for achieving a high degree of charge transfer. mdpi.com When the carboxylic acid was esterified, thus removing the strong hydrogen bonding, the charge transfer efficiency increased. mdpi.com

This suggests that for this compound, the nature of the hydrogen bonding network could significantly influence its ability to form CT complexes. If the amide group forms strong, directional hydrogen bonds, it might sterically hinder the optimal face-to-face π-stacking required for efficient charge transfer with a donor molecule. However, the extended π-system of the fluorenone moiety itself is conducive to such interactions. The formation of CT complexes is often characterized by the appearance of a new absorption band in the UV-visible spectrum at a longer wavelength than the absorptions of the individual components.

Table 2: Key Factors Influencing Charge-Transfer Complex Formation in Fluorenone Systems

| Factor | Influence on Charge-Transfer | Rationale |

| Electron-withdrawing substituents on fluorenone | Favorable | Increases the electron affinity of the acceptor |

| Strong, directional hydrogen bonding | Unfavorable | Can disrupt the required co-facial π-stacking of donor and acceptor |

| Planarity of the fluorenone system | Favorable | Allows for effective orbital overlap in the π-stack |

| Nature of the electron donor | Critical | The ionization potential of the donor must be suitably matched with the electron affinity of the acceptor |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule, independent of its environment. These calculations solve the Schrödinger equation (or its approximations) for a given arrangement of atoms.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimal three-dimensional structure (geometric optimization) and to analyze the vibrational frequencies of a molecule. For instance, a comprehensive analysis of the related compound 9-fluorenone-2-carboxylic acid was performed using the DFT/B3LYP method with a 6-31G(d,p) basis set to calculate its equilibrium geometry and vibrational spectra. nih.gov This same methodology can be applied to 9-Oxo-9H-fluorene-4-carboxamide to predict bond lengths, bond angles, and dihedral angles, providing a precise model of its structure.

Furthermore, DFT is employed to investigate the chemical reactivity of fluorenone derivatives. nih.gov By mapping the electron density, DFT can identify regions of a molecule that are electron-rich or electron-poor, thus predicting how it will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key application of quantum calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energies of these orbitals and the gap between them are critical for understanding chemical reactions. aimspress.com

In a detailed study of 9-fluorenone-2-carboxylic acid, both HOMO and LUMO energies were calculated. nih.govresearchgate.net For this compound, the HOMO is expected to be distributed across the electron-rich aromatic rings and the amide group, while the LUMO is likely concentrated on the electron-withdrawing 9-oxo (ketone) group and the conjugated π-system. This distribution pinpoints the likely reactive sites on the molecule. The energy gap between the HOMO and LUMO indicates the molecule's propensity for charge transfer. researchgate.net

Below is a table representing typical data obtained from a HOMO-LUMO analysis, based on findings for a related fluorenone compound.

| Parameter | Value (eV) - Gas Phase | Value (eV) - Chloroform |

| HOMO Energy | Data not available | Data not available |

| LUMO Energy | Data not available | Data not available |

| Energy Gap (ΔE) | 5.48 | 5.80 |

| Data derived from a study on a related molecule, 9-fluorenone-2-carboxylic acid, and is for illustrative purposes. researchgate.net |

The HOMO-LUMO energy gap calculated via DFT serves as a crucial parameter for determining the dynamic stability of molecules. nih.gov A larger energy gap generally implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com

Molecular Dynamics Simulations and Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamics of a molecule in a simulated environment, such as in a solvent or near a biological membrane.

For a molecule like this compound, MD simulations would be instrumental in exploring its conformational space. The primary degree of freedom for this molecule is the rotation around the single bond connecting the carboxamide group to the fluorenone ring. MD simulations can map the potential energy surface of this rotation, identifying the most stable conformations (lowest energy) and the energy barriers between them. This provides insight into the molecule's flexibility and the range of shapes it can adopt in solution, which is critical for its interaction with biological targets.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). This method is essential in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target.

A key output of molecular docking is the binding energy or docking score, which estimates the strength of the interaction between the ligand and the target. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

While docking studies specific to this compound are not prominent, numerous studies on related fluorenone derivatives highlight the utility of this approach. These analogs have been successfully docked into the active sites of various enzymes, demonstrating their potential to inhibit biological processes. For example, some fluorene (B118485) derivatives have shown potential as inhibitors of dihydrofolate reductase (DHFR), a target in cancer and infectious disease therapy. nih.gov In other research, Schiff bases derived from 9-fluorenone (B1672902) were docked against the bacterial protein Proteus mirabilis catalase. nih.govmdpi.com

The table below summarizes findings from molecular docking studies on various fluorenone derivatives, illustrating the types of targets investigated and the resulting binding affinities.

| Derivative Class | Biological Target | Key Finding |

| N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine | Proteus mirabilis catalase | Revealed a high docking score, indicating strong potential binding. nih.govmdpi.com |

| 2,7-dichloro-4-(amino acetyl)fluorenes | Dihydrofolate reductase (DHFR) | Suggested favorable binding interactions within the enzyme's active site. nih.gov |

| Various fluorenone derivatives | Sterol 14‐demethylase, Gyrase B | Exhibited favorable binding energies, suggesting potential antimicrobial properties. researchgate.net |

These studies collectively demonstrate that the 9-fluorenone scaffold is a viable pharmacophore for designing inhibitors of various enzymes. Molecular docking of this compound could similarly predict its binding energies with a range of biological macromolecules, helping to identify its most likely cellular targets and mechanism of action.

Simulation of Interactions with Enzymes and Receptors

Computational and theoretical studies, particularly molecular docking simulations, have been instrumental in elucidating the potential interactions of fluorene-based compounds with various biological targets. While specific simulation studies focusing exclusively on this compound are not extensively detailed in the public domain, research on structurally related fluorene carboxamide derivatives provides significant insights into their potential enzymatic and receptor interactions. These studies help to predict binding affinities, identify key interacting residues, and understand the mechanism of action at a molecular level.

Research into derivatives of 9-oxo-9H-fluorene has highlighted their potential as apoptosis inducers. For instance, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been identified as novel inducers of apoptosis through caspase-based screening assays. nih.gov Subsequent structure-activity relationship (SAR) studies on the 9-oxo-9H-fluorene ring revealed that while most modifications were not well-tolerated, substitutions at the 7-position led to compounds with improved activity. nih.gov Interestingly, some of these modified compounds were found to be active in tubulin inhibition assays, suggesting a potential shift in their mechanism of action. nih.gov

Molecular docking studies on other related carboxamide scaffolds have provided more granular details of enzyme interactions. For example, in the design of novel Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold, docking simulations were crucial. These simulations, using the crystal structure of human PARP-1 (PDB code: 2RD6), revealed key hydrogen-bonding interactions between the carboxamide group of the inhibitor and the amino acid residues Gly-202 and Ser-243 in the enzyme's catalytic domain. mdpi.com Furthermore, a water-mediated hydrogen bond was observed between the thienoimidazole ring of the compound and Glu-327, while the thienoimidazole ring itself exhibited a π-stacking interaction with Tyr-246. mdpi.com

These findings from related compounds suggest that the carboxamide moiety of this compound is likely a critical feature for its biological activity, potentially forming key hydrogen bonds within the active sites of target enzymes. The fluorene ring itself can participate in hydrophobic and π-stacking interactions, further stabilizing the ligand-protein complex.

The table below summarizes the simulated interactions of a related carboxamide derivative with PARP-1, illustrating the types of interactions that could be anticipated for this compound.

| Interacting Ligand Moiety | Target Enzyme | Interacting Residues | Type of Interaction |

| Carboxamide group | PARP-1 | Gly-202, Ser-243 | Hydrogen Bonding |

| Thienoimidazole ring | PARP-1 | Glu-327 | Water-mediated Hydrogen Bond |

| Thienoimidazole ring | PARP-1 | Tyr-246 | π-stacking |

Molecular Mechanisms of Biological Activity Excluding Clinical Outcomes

Investigation of Anticancer Mechanisms

Detailed mechanistic studies specifically elucidating the anticancer activities of 9-Oxo-9H-fluorene-4-carboxamide are limited in publicly available scientific literature. While related compounds, particularly derivatives of 9-oxo-9H-fluorene-1-carboxamide, have been investigated for their pro-apoptotic and anti-proliferative effects, specific data on the 4-carboxamide isomer is not sufficiently detailed to populate the following sections. It is known that 9-Fluorenon-4-carboxamides have been synthesized as analogues of the drug tilorone (B613820) and have demonstrated cytotoxicity, but the precise molecular pathways remain an area for further investigation. nih.gov

Induction of Apoptosis Pathways

Specific research detailing the induction of apoptosis pathways by this compound is not extensively available.

Modulation of Cellular Proliferation and Survival Processes

The specific mechanisms by which this compound modulates cellular proliferation and survival processes have not been fully elucidated in available research.

Interaction with Cancer Cell Lines at a Mechanistic Level

While derivatives of 9-oxo-9H-fluorene-1-carboxamide have been shown to interact with cancer cell lines by inducing caspase activation and cell cycle arrest, similar mechanistic details for this compound are not well-documented. nih.gov

Elucidation of Antiviral Mechanisms

The antiviral properties of this compound and its derivatives have been explored, with a particular focus on their activity against Herpes Simplex Virus Type 2 (HSV-2) and their ability to stimulate the host's innate immune system. These investigations have revealed a mode of action that aligns with its structural design as an analogue of the antiviral and immunomodulatory drug, tilorone.

Anti-Herpes Simplex Virus Type 2 (HSV-2) Activity and Molecular Interactions

Derivatives of this compound have been identified as having anti-HSV-2 properties. nih.govmdpi.com The proposed mechanism of action for these compounds, as analogues of tilorone, is thought to involve the intercalation of the fluorenone moiety into viral DNA. This interaction is believed to disrupt the normal processes of viral replication and transcription, thereby inhibiting the proliferation of the virus. The planar tricyclic ring system of the fluorenone core is a key structural feature that facilitates this putative DNA-intercalating activity.

Interferon (IFN) and Cytokine-Inducing Properties

A significant aspect of the antiviral mechanism of this compound derivatives is their ability to act as immunomodulators by inducing the production of key antiviral cytokines. nih.govmdpi.com As analogues of tilorone, a well-known interferon inducer, these compounds are designed to stimulate the host's innate immune response. The induction of interferons (IFNs) and other cytokines can establish an antiviral state in surrounding cells, making them less susceptible to viral infection, and can also activate various immune cells to target and eliminate virus-infected cells. The ability to stimulate cytokine production is a hallmark of tilorone and related fluorenone compounds and represents a key indirect antiviral mechanism.

Analysis of Antimicrobial Mechanisms

The antimicrobial properties of fluorene-based compounds, including this compound, are attributed to their ability to interfere with essential life processes in bacteria and fungi. These mechanisms include the disruption of energy production, inhibition of critical enzymes, and direct molecular interactions with microbial cells.

While direct studies on the effect of this compound on bacterial energy production are not extensively documented, research on related fluorene (B118485) derivatives suggests that membrane disruption is a plausible mechanism. For instance, certain lipophilic quinolone derivatives, which share structural similarities, are believed to exert a dual mechanism of action that includes the disruption of bacterial cell membranes. This disruption can lead to a loss of membrane potential and interfere with vital energy-dependent processes, such as ATP synthesis. Furthermore, some O-aryl-carbamoyl-oxymino-fluorene derivatives have been shown to cause membrane depolarization in bacteria, a process that would invariably impact energy production pathways. nih.gov

A key aspect of the antimicrobial activity of fluorene compounds lies in their ability to inhibit essential microbial enzymes. Studies on 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues have identified dihydrofolate reductase (DHFR) as a potential molecular target. nih.gov DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR would therefore halt bacterial growth.

Furthermore, tilorone, a well-known fluorenone derivative, has been shown to inhibit Staphylococcus aureus DnaG primase. nih.gov This enzyme is essential for DNA replication, and its inhibition would be lethal to the bacterium. Molecular docking studies have also suggested that certain fluorenone Schiff bases can bind to bacterial proteins like Proteus mirabilis catalase, indicating a potential for broad-spectrum enzyme inhibition. nih.govmdpi.com

The interaction of this compound derivatives with microbial cells occurs at a molecular level, leading to the inhibition of growth and biofilm formation. Derivatives of 9-fluorenone (B1672902) have demonstrated inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov The specific nature of these interactions can involve the lipophilic fluorene core facilitating diffusion across the microbial cell membrane.

Once inside the cell, the compound can exert its effects. For example, O-aryl-carbamoyl-oxymino-fluorene derivatives have been shown to depolarize the bacterial membrane, a direct molecular interaction that compromises cell integrity and function. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for some of these derivatives have been determined against various microbial strains, providing a quantitative measure of their antimicrobial potency.

| Strain | MIC (mg/mL) | MBC (mg/mL) | Minimum Biofilm Inhibitory Concentration (MBIC) (mg/mL) |

| Staphylococcus aureus | 0.156–10 | 0.312–10 | 0.009–1.25 |

| Candida albicans | 0.156–10 | 0.312–10 | 0.009–1.25 |

Table 1: Antimicrobial activity of O-aryl-carbamoyl-oxymino-fluorene derivatives against selected microbial strains. nih.gov

Immunomodulatory Mechanisms of Action

In addition to their direct antimicrobial effects, certain 9-fluorenon-4-carboxamides have been shown to possess immunomodulatory properties, primarily through their cytokine-inducing capabilities. nih.govmdpi.com These compounds can influence the host's immune response to infection.

Research on other carboxamide-containing compounds has shed light on potential mechanisms. For instance, a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives were found to significantly inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. nih.gov This inhibition was mediated through the suppression of the NF-κB signaling pathway, a central regulator of the inflammatory response. nih.gov While this study was not on a fluorene derivative, it provides a plausible model for the immunomodulatory action of carboxamide-containing compounds like this compound.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that contribute to their antimicrobial and other biological effects.

For N-aryl-9-oxo-9H-fluorene-1-carboxamides, SAR studies have revealed that modifications to the carboxamide group can significantly impact their apoptosis-inducing activity in cancer cells. nih.gov For instance, the introduction of a pyrazole-containing substituent on the N-aryl ring led to a compound with increased aqueous solubility and retained potent activity. nih.gov

Further studies on the 9-oxo-9H-fluorene ring itself have shown that most alterations are not well-tolerated, with the exception of the 9H-fluorene and dibenzothiophene (B1670422) analogs, which were only slightly less active. nih.gov However, substitutions at the 7-position of the 9-oxo-9H-fluorene ring resulted in compounds with improved potency. nih.gov Interestingly, these substitutions also led to a change in the mechanism of action from caspase activation to tubulin inhibition. nih.gov

In the context of antimicrobial activity, SAR studies on O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated that the presence of an electron-withdrawing group, such as chlorine, enhances activity against Staphylococcus aureus. nih.gov Conversely, an electron-donating methyl group was found to increase activity against Candida albicans. nih.gov These findings highlight the potential for targeted modifications to the fluorene scaffold to optimize antimicrobial potency and selectivity.

| Compound/Derivative | Structural Modification | Effect on Biological Activity |

| N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide | Addition of pyrazole-containing substituent to N-aryl ring | Increased aqueous solubility, retained potent apoptosis-inducing activity. nih.gov |

| 7-substituted-9-oxo-9H-fluorene ring analogs | Substitution at the 7-position | Improved potency and a shift in the mechanism of action to tubulin inhibition. nih.gov |

| O-aryl-carbamoyl-oxymino-fluorene with chlorine substituent | Electron-withdrawing group | Enhanced activity against Staphylococcus aureus. nih.gov |

| O-aryl-carbamoyl-oxymino-fluorene with methyl substituent | Electron-donating group | Increased activity against Candida albicans. nih.gov |

Table 2: Summary of Structure-Activity Relationship (SAR) findings for this compound and its derivatives.

Advanced Research Applications and Material Science Perspectives

Role as Molecular Building Blocks

The structural versatility of 9-Oxo-9H-fluorene-4-carboxamide makes it a valuable molecular building block in organic synthesis. Its fluorene (B118485) core can be systematically modified to create a library of compounds with tailored properties for various applications.

Synthesis of Complex Organic Molecules

This compound and its parent compound, 9-fluorenone (B1672902), serve as key intermediates in the synthesis of more complex organic molecules. The fluorene framework provides a rigid and planar structure that can be functionalized at various positions. For instance, derivatives of 9-fluorenone have been used to create N-aryl-9-oxo-9H-fluorene-1-carboxamides, which have been identified as apoptosis inducers with potential anticancer applications. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that modifications to the 9-oxo-9H-fluorene ring, such as the introduction of substituents at the 7-position, can lead to compounds with significantly improved biological activity. nih.gov

Furthermore, the synthesis of various fluorene-based small molecules, polymers, and conjugated materials often utilizes C-C bond formation at the 9-position of the fluorene core. researchgate.net These reactions, facilitated by both transition-metal catalysis and metal-free methods, highlight the importance of fluorene derivatives as versatile building blocks in creating complex molecular architectures. researchgate.net

Precursors for Fluorescent Dyes and Organic Semiconductors

Fluorene and its derivatives are well-known for their photoluminescent properties, making them excellent precursors for fluorescent dyes. researchgate.net The introduction of donor-acceptor substituents into the fluorene structure allows for the tuning of their photophysical properties, such as absorption and emission spectra. researchgate.net These tailored fluorescent dyes have found applications in various fields, including two-photon fluorescence microscopy for bioimaging. researchgate.netnih.gov

In the realm of material science, fluorenone-based molecules are extensively used as central cores for functional materials in organic electronics. nih.gov Their high thermal stability, good charge transport, and favorable optoelectronic properties make them ideal candidates for organic semiconductors. nih.gov Researchers have synthesized new semiconductors containing fluorenone central fragments for potential use in photovoltaic devices. nih.govresearchgate.net These materials demonstrate suitable electrochemical properties for efficient electron transport, a critical factor in the performance of solar cells. nih.govnih.gov

Table 1: Applications of this compound Derivatives

| Application Area | Specific Use | Key Features |

| Complex Molecule Synthesis | Building block for anticancer agents | Apoptosis induction |

| Precursor for functionalized polymers | Versatile C-C bond formation | |

| Fluorescent Dyes | Probes for bioimaging | High fluorescence quantum yields, large Stokes shifts |

| Organic Semiconductors | Electron-transporting materials in solar cells | Good thermal stability, efficient charge transport |

| Host materials in OLEDs | High triplet energy, good charge balance |

Theoretical Applications in Optoelectronic Materials

The unique electronic structure of the fluorenone core makes it a promising candidate for theoretical and practical applications in optoelectronic materials. Its electron-withdrawing nature, a consequence of the carbonyl group at the 9-position, is particularly advantageous for creating materials with specific charge transport properties.

Development of Fluorenone-Based Charge Transport Materials

Fluorenone derivatives are actively being investigated as electron-transporting materials (ETMs) in various electronic devices. nih.gov The development of new semiconductors incorporating fluorenone fragments is a key area of research for applications in photovoltaics. nih.govresearchgate.net These materials exhibit good thermal stability and electrochemical properties that facilitate effective electron transport from the light-absorbing layer to the electrode in solar cells. nih.govnih.gov The ability to modify the fluorenone structure allows for the fine-tuning of energy levels to match other components within the device, thereby optimizing performance. nih.gov Furthermore, fluorene-based compounds have been designed as hole-transporting materials (HTMs) in perovskite solar cells, demonstrating the versatility of the fluorene scaffold in managing both electron and hole transport. rsc.org

Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), fluorene and fluorenone derivatives have emerged as important host materials. nih.gov Host materials play a crucial role in OLEDs by facilitating efficient energy transfer to the dopant (emitter) molecules. Bipolar host materials, which can transport both holes and electrons, are particularly desirable for achieving high device efficiency and stability.

Several research groups have designed and synthesized novel host materials based on fluorene and spiro[fluorene-9,9′-phenanthren-10′-one] structures. rsc.org These materials exhibit high triplet energies, which are necessary to confine the excited state energy on the phosphorescent dopants, and possess suitable energy gaps for hosting green, yellow, and red emitters. rsc.org For instance, a novel carbazole/fluorene-based host material demonstrated a significant improvement in the operational lifetime of red phosphorescent OLEDs. nih.gov Similarly, spiro[fluorene-9,9′-xanthene]-based host materials have been developed for efficient green and blue phosphorescent OLEDs, showcasing low turn-on voltages and high efficiencies. researchgate.net The development of these advanced host materials is critical for the advancement of stable and high-performance OLED displays and lighting. nih.govosti.gov

Table 2: Performance of Fluorene-Based Host Materials in OLEDs

| Host Material Type | Emitter Color | Key Performance Metrics |

| Carbazole/Fluorene-based | Red | 10-fold improvement in operational lifetime. nih.gov |

| Spiro[fluorene-9,9′-phenanthren-10′-one]-based | Green, Yellow, Red | Adequate energy gaps for various emitters. rsc.org |

| Spiro[benzo[c]fluorene-7,9′-fluorene]-based | Blue | High luminance efficiencies (up to 7.03 cd/A). rsc.org |

| Spiro[fluorene-9,9′-xanthene]-based | Green, Blue | Low turn-on voltages (2.8-3.0 V), high external quantum efficiencies (up to 13.2%). researchgate.net |

Advanced Drug Delivery System Components (Conceptual Research)

While the primary focus of research on this compound and its derivatives has been in material science, there is emerging conceptual research into their potential use in advanced drug delivery systems. The structural features that make these compounds interesting for electronics—namely their rigid, planar core and the potential for functionalization—could also be leveraged for biological applications.

The ability to attach various functional groups to the fluorene scaffold opens up the possibility of creating amphiphilic molecules that could self-assemble into nanostructures, such as micelles or vesicles, capable of encapsulating therapeutic agents. For instance, the synthesis of N-octadecyl-9-oxo-9H-fluoren-4-carboxamide, which possesses a long alkyl chain, results in a molecule with surfactant-like properties. nih.gov Such compounds could potentially be used as wetting agents or emulsifiers in pharmaceutical formulations. nih.gov

Furthermore, the fluorescent nature of many fluorene derivatives could be exploited for theranostic applications, where the delivery vehicle not only carries a drug but also allows for real-time imaging of its distribution in the body. researchgate.net The development of fluorene-based probes for two-photon bioimaging demonstrates the feasibility of using these compounds in biological environments. researchgate.netnih.gov Although still in the conceptual stage, the unique combination of properties offered by the this compound framework presents intriguing possibilities for the future design of sophisticated drug delivery systems.

Surface Activity Investigations of this compound Derivatives

The exploration of this compound derivatives in material science has led to significant interest in their potential as surface-active agents, or surfactants. Surfactants are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This unique structure allows them to position themselves at the interface between two different phases, such as oil and water or air and water, and reduce the surface or interfacial tension. This property is fundamental to a wide range of applications, including detergents, emulsifiers, wetting agents, and foaming agents.

Research has indicated that by chemically modifying the this compound core, it is possible to create novel surfactants. A key strategy involves introducing long-chain alkyl groups to serve as the hydrophobic tail and polar groups to act as the hydrophilic head.

One notable area of investigation has been the synthesis of new fluorene derivatives utilizing N-octadecyl-9-oxo-9H-fluoren-4-carboxamide as a key intermediate. The "octadecyl" group, an eighteen-carbon chain, provides a substantial hydrophobic character to the molecule. To impart hydrophilic properties and thus create an amphiphilic structure, these derivatives are reacted with propylene (B89431) oxide. This process, known as propoxylation, adds poly(propylene oxide) chains to the molecule. The oxygen atoms in the propylene oxide units can form hydrogen bonds with water, rendering this part of the molecule hydrophilic.

The resulting N-polyoxypropylene-N-octadecyl-9-oxo-9H-fluorene-4-carboxamide derivatives have demonstrated promising surface-active properties. nih.gov These compounds have been identified as effective wetting agents, which can lower the contact angle between a liquid and a solid surface, and as moderate emulsifiers, which can stabilize a mixture of two immiscible liquids like oil and water. nih.gov Their performance as surfactants suggests potential for their use in various industrial and commercial products, including household detergents, paints, and formulations for the cosmetic and textile industries. nih.gov

The effectiveness of a surfactant is often quantified by its critical micelle concentration (CMC) and the surface tension at the CMC. The CMC is the concentration at which surfactant molecules begin to aggregate in the bulk solution to form micelles, and it represents the point of maximum surface tension reduction. A lower CMC value indicates a more efficient surfactant.

| Derivative Name | Hydrophobic Chain Length | Poly(propylene oxide) Units | Critical Micelle Concentration (mol/L) | Surface Tension at CMC (mN/m) |

| N-(polyoxypropylene)-N-octadecyl-9-oxo-9H-fluorene-4-carboxamide | C18 | 5 | Data not available | Data not available |

| N-(polyoxypropylene)-N-octadecyl-9-oxo-9H-fluorene-4-carboxamide | C18 | 10 | Data not available | Data not available |

| N-(polyoxypropylene)-N-dodecyl-9-oxo-9H-fluorene-4-carboxamide | C12 | 5 | Data not available | Data not available |

| N-(polyoxypropylene)-N-dodecyl-9-oxo-9H-fluorene-4-carboxamide | C12 | 10 | Data not available | Data not available |

Table 1. Hypothetical Surface Activity Data for this compound Derivatives. This table is for illustrative purposes only, showcasing the parameters typically measured in surface activity studies.

Further research and publication of detailed studies, including the specific CMC values and surface tension reduction capabilities, are necessary to fully elucidate the structure-property relationships of these novel fluorene-based surfactants and to pave the way for their targeted application in various fields of material science.

Comparative Studies and Future Research Directions

Comparative Analysis with Positional Isomers and Structural Analogues (e.g., Tilorone)

The biological activity of fluorenone-based compounds is highly dependent on the arrangement of their substituent groups. When comparing 9-Oxo-9H-fluorene-4-carboxamide with its positional isomers, such as the 1-carboxamide (B11826670) and 2-carboxamide (B11827560) derivatives, significant differences in their biological profiles emerge. For instance, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been identified as potent inducers of apoptosis in cancer cells. nih.govnih.gov Structure-activity relationship (SAR) studies on these 1-carboxamide analogs showed that most modifications to the core 9-oxo-9H-fluorene ring were not well-tolerated, with the exception of the 9H-fluorene and dibenzothiophene (B1670422) analogs, which were only about half as active as the parent compound. nih.gov

A notable structural analogue is Tilorone (B613820), a 2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one, known for its antiviral and interferon-inducing properties. nih.govnih.gov While both this compound derivatives and Tilorone share the fluorenone core, the nature and position of their side chains dictate their primary biological effects. Tilorone's ethoxyamine side chains are crucial for its activity as an immunomodulator, whereas the carboxamide group in the 4-position, as seen in the title compound, is explored for different therapeutic applications, including as potential anticancer agents. nih.govnih.gov Studies have synthesized 9-Fluorenone-4-carboxamides as Tilorone analogues, demonstrating their cytotoxicity and antiviral properties. nih.gov

| Compound | Core Structure | Key Substituents | Primary Biological Activity |

| This compound | 9-Oxo-9H-fluorene | Carboxamide at C4 | Investigated for anticancer properties |

| N-aryl-9-oxo-9H-fluorene-1-carboxamide | 9-Oxo-9H-fluorene | N-aryl-carboxamide at C1 | Apoptosis induction in cancer cells nih.govnih.gov |

| Tilorone | 9-Oxo-9H-fluorene | 2-(diethylamino)ethoxy at C2 and C7 | Antiviral, Interferon inducer nih.govnih.gov |

| Benfluron | Fluorenone derivative | - | Antineoplastic nih.gov |

| Fluodipine | Fluorenone derivative | - | Cardiodepressant nih.gov |

Impact of Peripheral Substitutions on Molecular Functionality and Activity

The functionality of the this compound scaffold can be finely tuned by introducing various substituents onto its peripheral positions. Research into N-aryl-9-oxo-9H-fluorene-1-carboxamides has shown that substitutions on the fluorene (B118485) ring can dramatically alter biological activity. nih.gov Specifically, adding substituents at the 7-position of the 9-oxo-9H-fluorene ring resulted in compounds with enhanced potency against several cancer cell lines. nih.gov One such compound, with a substituent at the 7-position, was found to be approximately five times more potent than the original lead compound. nih.gov Interestingly, this modification also appeared to shift the mechanism of action, inducing activity in a tubulin inhibition assay, which was absent in the parent compound. nih.gov

Similarly, modifications to the carboxamide group itself have been explored. Structure-activity relationship studies on N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide identified a lead compound, N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide, which exhibited increased aqueous solubility while maintaining potent activity in caspase activation and cell growth inhibition assays. nih.gov This highlights the critical role that peripheral substitutions play in modulating both the pharmacokinetic and pharmacodynamic properties of this class of compounds.

Interdisciplinary Research Avenues

The unique chemical structure of 9-oxo-9H-fluorene and its derivatives has attracted interest beyond medicinal chemistry, opening up several interdisciplinary research avenues. researchgate.net The fluorenone scaffold is a key component in materials science, particularly in the development of novel organic materials. researchgate.net These compounds are utilized in electroluminescent conjugated polymers, organic light-emitting diodes (OLEDs), semiconductors, and dyes due to their favorable photophysical and physicochemical properties. researchgate.net

The intersection of materials science and biology presents exciting opportunities. For instance, fluorenone derivatives could be developed as fluorescent probes for biological imaging or as components of biosensors. Their rigid, planar structure and potential for functionalization make them ideal candidates for creating materials that can interact with biological systems in specific and detectable ways. Further research could explore their use in photodynamic therapy, where light-activated compounds are used to kill cancer cells.

Emerging Methodologies and Techniques for this compound Research

Advancements in synthetic chemistry are continuously providing more efficient and environmentally friendly ways to produce fluorenone compounds. researchgate.net Modern approaches include microwave-assisted synthesis, the use of novel catalysts, and the adoption of green chemistry principles to minimize waste and energy consumption. researchgate.net For example, a method for preparing 9-fluorenone (B1672902) from fluorene has been developed using a crown ether as a phase transfer catalyst, which allows for high conversion rates and selectivity under mild conditions. google.com Another method focuses on molecular oxygen oxidation in an aqueous phase, which avoids the use of polluting organic solvents. patsnap.com

In the realm of biological evaluation, high-throughput screening assays are instrumental in rapidly assessing the activity of new derivatives. nih.gov The discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers was facilitated by a cell- and caspase-based high-throughput screening assay. nih.gov Computational methods, such as molecular docking, are also being employed to predict the interaction of fluorenone derivatives with biological targets, helping to guide the design of more potent and selective compounds. nih.gov

Unexplored Research Gaps and Future Perspectives in the Field

Despite the progress made, there are still significant research gaps and exciting future perspectives in the study of this compound and its analogues.

Mechanism of Action: While some derivatives have been shown to induce apoptosis or inhibit tubulin, the precise molecular targets for many of these compounds remain to be fully elucidated. nih.gov The identification of specific protein binding partners is a critical next step. The potent azido (B1232118) analogs that have been synthesized could be valuable tools for target identification studies through techniques like affinity chromatography or photoaffinity labeling. nih.gov

Expanded Therapeutic Applications: The majority of biological research on fluorenone carboxamides has centered on their potential as anticancer and antiviral agents. nih.govresearchgate.net There is considerable scope to investigate their efficacy in other disease areas, such as neurodegenerative disorders, inflammatory conditions, and metabolic diseases. researchgate.net

Advanced Materials Development: In materials science, the full potential of this compound derivatives has yet to be realized. Future research could focus on designing and synthesizing novel polymers and small molecules for applications in flexible electronics, solar cells, and advanced optical materials. researchgate.netresearchgate.net

Structure-Property Relationship Deepening: While initial SAR studies have provided valuable insights, a more systematic and comprehensive exploration of the chemical space around the this compound scaffold is warranted. nih.govnih.gov This includes investigating a wider range of substitutions at all available positions on the fluorene ring and the carboxamide moiety to build a more complete picture of how structure dictates function.

The continued interdisciplinary collaboration between chemists, biologists, and materials scientists will be essential to fully exploit the potential of this versatile chemical scaffold and translate fundamental research into practical applications.

Q & A

Q. What are the standard synthetic routes for preparing 9-Oxo-9H-fluorene-4-carboxamide derivatives?

Methodological Answer: The synthesis typically involves coupling 9-fluorenone-4-carbonyl chloride with primary or secondary amines under anhydrous conditions. For example:

- Step 1: React 9-fluorenone-4-carbonyl chloride (1.2 mmol) with amines (e.g., 2-aminoethanol, 3.6 mmol) in dichloromethane (CH₂Cl₂) using triethylamine (Et₃N) as a base.

- Step 2: Stir the mixture at room temperature for 12 hours, monitor by TLC, and wash the organic layer with water.

- Step 3: Dry with anhydrous Na₂SO₄, evaporate under vacuum, and crystallize from methanol. Yields range from 75% to 91% depending on substituents (e.g., N-(2-hydroxyethyl) derivative: 75% yield) .

- Key Data: Derivatives vary in substituents (e.g., hydroxyalkyl, morpholinylpropyl) with distinct melting points (e.g., 170–172°C for compound 1) and molecular weights (267.29–350.42 g/mol) .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

- 1H-NMR: Confirms substituent integration and hydrogen environments. For instance, aromatic protons (7.85–7.30 ppm) and NH/OH signals (6.49–8.12 ppm) are critical for structural validation .

- GC-MS/EI-MS: Identifies molecular ion peaks (e.g., m/z 267 for compound 1) and fragmentation patterns (e.g., m/z 207 as a base peak) .

- Elemental Analysis: Validates purity (e.g., C: 71.90% calculated vs. 71.74% observed for compound 1) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

- Variable Substituents: Introduce substituents with differing electronic/hydrophobic properties (e.g., hydroxyethyl vs. dimethylaminoethyl groups) to assess impacts on bioactivity. For example, compound 6 (N-[2-(dimethylamino)ethyl]) showed distinct anti-HSV-2 activity due to enhanced solubility and charge interactions .

- Conformational Analysis: Use NMR or computational modeling to study how substituent flexibility (e.g., morpholinylpropyl in compound 10) affects binding to biological targets .

- Biological Assays: Test derivatives against relevant models (e.g., HSV-2 inhibition assays) and correlate activity with substituent parameters (e.g., logP, hydrogen-bonding capacity) .

Q. What strategies are employed to resolve contradictions in biological activity data across different derivatives?

Methodological Answer:

- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) to evaluate significance across replicates. For instance, triplicate anti-HSV-2 assays with mean ± SD values can identify outliers .

- Dose-Response Curves: Compare EC₅₀ values to differentiate true activity from experimental noise. Derivatives with overlapping confidence intervals may require retesting under standardized conditions .

- Mechanistic Studies: Use molecular docking or knockout models to verify if contradictory results arise from off-target effects (e.g., immunomodulatory vs. direct antiviral actions) .

Q. How does conformational analysis contribute to understanding the biological activity of this compound derivatives?

Methodological Answer:

- NMR-Based Conformational Studies: Analyze coupling constants (e.g., J = 4.5–6.0 Hz for CH₂ groups) to determine rotational freedom of substituents. Restricted conformations in compound 4 (N-(4-hydroxybutyl)) correlate with reduced cellular uptake compared to more flexible analogs .

- Computational Modeling: Use density functional theory (DFT) to predict lowest-energy conformers. For example, morpholinylpropyl derivatives (compound 10) adopt folded conformations that enhance interactions with viral glycoproteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.